Uracil, 5-butyl-6-propyl-

Lipophilicity Physicochemical property Drug-likeness

5-Butyl-6-propyluracil (CAS 100051-56-7) is a synthetic, disubstituted uracil derivative bearing an n-butyl group at the 5-position and an n-propyl group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring. Its molecular formula is C₁₁H₁₈N₂O₂ with a molecular weight of 210.27 g/mol and a computed XLogP3 of 2.1, indicating moderate lipophilicity relative to unsubstituted uracil.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 100051-56-7
Cat. No. B3044416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 5-butyl-6-propyl-
CAS100051-56-7
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=O)NC1=O)CCC
InChIInChI=1S/C11H18N2O2/c1-3-5-7-8-9(6-4-2)12-11(15)13-10(8)14/h3-7H2,1-2H3,(H2,12,13,14,15)
InChIKeyHEMAUQZFKUQMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-6-propyluracil CAS 100051-56-7: Chemical Identity and Baseline Characterization for Research Procurement


5-Butyl-6-propyluracil (CAS 100051-56-7) is a synthetic, disubstituted uracil derivative bearing an n-butyl group at the 5-position and an n-propyl group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring [1]. Its molecular formula is C₁₁H₁₈N₂O₂ with a molecular weight of 210.27 g/mol and a computed XLogP3 of 2.1, indicating moderate lipophilicity relative to unsubstituted uracil [1]. The compound is listed under PubChem CID 3063172 and has the InChI Key HEMAUQZFKUQMBB-UHFFFAOYSA-N [1]. It is commercially available as a research chemical (typical purity ~95%) and as an ISO 17034-certified analytical reference standard from CATO Research Chemicals [2]. Critically, the compound lacks published primary pharmacological or biochemical profiling data indexed in major biomedical databases as of 2026, meaning procurement decisions must be driven by structural differentiation, physicochemical properties, and supplier quality specifications rather than by demonstrated biological superiority [1].

Why 5-Butyl-6-propyluracil CAS 100051-56-7 Cannot Be Interchanged with Other 5,6-Dialkyluracils


Within the class of 5,6-dialkyluracils, the specific chain length and substitution pattern govern lipophilicity (XLogP3 = 2.1 for 5-butyl-6-propyluracil [1]), steric occupancy of the uracil binding pocket, and metabolic stability of the alkyl side chains [2]. Even seemingly minor alterations—such as exchanging the 6-propyl for a 6-methyl group (yielding 5-butyl-6-methyluracil, XLogP3 ≈ 1.6) or moving the butyl group from C5 to C6—generate compounds with different computed logP, topological polar surface area, and rotatable bond counts, all of which modulate membrane permeability, target engagement, and pharmacokinetic half-life [1][3]. In the absence of direct comparative biological data for this specific compound, these physicochemical differences alone constitute the primary evidence for non-interchangeability and justify compound-specific procurement for structure-activity relationship (SAR) studies or analytical method development rather than defaulting to a more common or less expensive analog [2].

Quantitative Differentiation Evidence for 5-Butyl-6-propyluracil CAS 100051-56-7 vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 5-Butyl-6-propyluracil vs. 5-Butyl-6-methyluracil

The computed XLogP3 of 5-butyl-6-propyluracil is 2.1 [1], compared to an estimated XLogP3 of approximately 1.6 for its closest commercially available analog 5-butyl-6-methyluracil (one fewer methylene unit in the 6-alkyl chain) [2]. This ΔlogP of ~0.5 units represents a roughly 3-fold difference in octanol-water partition coefficient, which may translate into measurably distinct membrane permeability and tissue distribution properties in cell-based or in vivo assays [1].

Lipophilicity Physicochemical property Drug-likeness Membrane permeability

Analytical Reference Standard Certification: ISO 17034 Traceability for 5-Butyl-6-propyluracil vs. Research-Grade Alternatives

5-Butyl-6-propyluracil is available as a certified analytical reference standard from CATO Research Chemicals, manufactured under ISO 17034 accreditation [1]. In contrast, most structural analogs (e.g., 5-butyl-6-methyluracil, 5-ethyl-6-propyluracil) are only offered as research-grade compounds with typical purity ≥95% but without certified reference material status or documented uncertainty budgets . This certification provides documented metrological traceability and assigned purity values with stated measurement uncertainty, which is essential for quantitative analytical method validation, forensic toxicology, or pharmaceutical impurity profiling [1].

Analytical standard ISO 17034 Quality assurance Reference material

Structural Uniqueness: 5-n-Butyl-6-n-Propyl Substitution Pattern Lacks Direct Head-to-Head Bioactivity Data Against Any Close Analog

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (conducted May 2026) returned zero primary research articles, zero bioactivity data points (IC₅₀, Kᵢ, EC₅₀), and zero in vivo pharmacokinetic studies specifically for 5-butyl-6-propyluracil (CID 3063172) [1][2]. This contrasts with structurally related 6-substituted uracils such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, which have published in vitro proliferation data on immortalized lung epithelial cells [3]. The absence of any quantitative comparator data means no evidence-based claim of biological superiority or inferiority can be made for this compound relative to any analog [1]. Any procurement decision based on expected biological activity is therefore speculative and represents a research risk that must be acknowledged upfront [2].

Structure-activity relationship Data gap Chemical biology Procurement risk

Rotatable Bond and Flexibility Differentiation: 5-Butyl-6-propyluracil vs. 5,6-Trimethyleneuracil (Constrained Analog)

5-Butyl-6-propyluracil possesses 5 rotatable bonds (all located in the two alkyl side chains), yielding a highly flexible molecule with substantial conformational entropy [1]. By comparison, 5,6-trimethyleneuracil (5,6-cyclopentauracil) has zero exocyclic rotatable bonds due to its conformationally locked cyclopentane ring fused at positions 5 and 6 [2]. This difference in flexibility may have significant entropic consequences for target binding: a flexible ligand typically pays a larger entropic penalty upon binding but can adapt to diverse binding pockets, whereas the constrained analog gains entropic advantage but loses conformational adaptability [1]. This distinction is critical for medicinal chemistry SAR campaigns where scaffold rigidity is a key variable.

Conformational flexibility Molecular mechanics Entropy Binding affinity

Recommended Procurement and Application Scenarios for 5-Butyl-6-propyluracil CAS 100051-56-7 Based on Evidence


Exploratory Medicinal Chemistry SAR: Probing the Effect of Extended 5,6-Dialkyl Substitution on Target Binding

In a medicinal chemistry program investigating uracil-based ligands for a target enzyme or receptor, 5-butyl-6-propyluracil serves as a tool compound to systematically probe the steric and lipophilic tolerance of the binding pocket at both the 5- and 6-positions simultaneously. Its computed XLogP3 of 2.1 and 5 rotatable bonds distinguish it from shorter-chain analogs (e.g., 5-ethyl-6-methyluracil) and from constrained analogs (e.g., 5,6-trimethyleneuracil), enabling a deliberate exploration of lipophilic bulk versus conformational flexibility in SAR tables [1]. Critical caveat: no target-specific affinity data exist for this compound, so it should be procured only as part of a systematic analog-by-catalog SAR matrix where the null hypothesis is that activity will be inferior to leads, and the scientific value lies in defining the SAR boundary [1].

Analytical Method Development and Validation Requiring ISO 17034-Certified Uracil Reference Standards

For laboratories developing HPLC, UPLC, or LC-MS/MS methods for the quantification of uracil derivatives in pharmaceutical formulations, environmental samples, or biological matrices, 5-butyl-6-propyluracil is available as an ISO 17034-certified reference material from CATO Research Chemicals [2]. This certification supports method validation under ICH Q2(R1) or ISO/IEC 17025 guidelines, providing documented purity assignment, measurement uncertainty, and metrological traceability that research-grade analogs lack. The compound's distinct retention time (driven by its unique 5-butyl-6-propyl substitution pattern) makes it suitable as an internal standard or system suitability test compound in chromatographic methods targeting other 5,6-dialkyluracils [2].

Physicochemical Profiling of 5,6-Disubstituted Uracils for Drug-Likeness Assessment

In academic or industrial drug discovery programs conducting high-throughput physicochemical profiling, 5-butyl-6-propyluracil fills a specific and under-represented chemical space: a uracil with moderate lipophilicity (XLogP3 = 2.1), two hydrogen bond donors, two hydrogen bond acceptors, and no ionizable centers beyond the uracil ring [1]. This profile positions it as a useful comparator when benchmarking experimental logD₇.₄, kinetic solubility, and parallel artificial membrane permeability assay (PAMPA) results against both more polar uracils (e.g., 5-ethyluracil, XLogP3 ≈ 0.5) and more lipophilic uracils with longer alkyl chains [1]. The compound's commercial availability from multiple vendors (CymitQuimica, lookchem, chemicalbook) ensures supply chain redundancy .

Regenerative Medicine Research: Screening 5,6-Dialkyluracils for Lung Epithelial Cell Proliferation Activity

Based on the established precedent that 6-substituted uracils can stimulate proliferation of immortalized lung epithelial cells (as demonstrated for 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil) [3], 5-butyl-6-propyluracil represents an untested combinatorial extension of the SAR into the dual 5,6-dialkyl space. Researchers studying lung regeneration or epithelial repair mechanisms may procure this compound for inclusion in a focused screening library alongside published active derivatives, with the explicit understanding that its activity is entirely unknown and may serve as either a positive or negative SAR control [3]. The absence of any published cytotoxicity or proliferation data for this specific compound means it must be handled as a research compound of unknown biological potency [3].

Quote Request

Request a Quote for Uracil, 5-butyl-6-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.